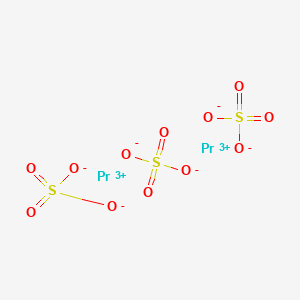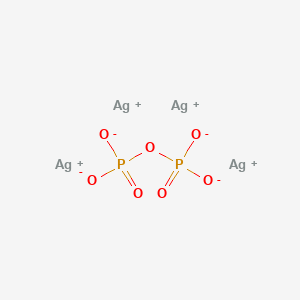
Dipraseodymium trisulphate
Descripción general
Descripción
Dipraseodymium compounds, involving praseodymium and sulfur, are explored within the context of their chemical reactions and potential applications in various fields, such as thermochemical hydrogen production and advanced materials science.
Synthesis Analysis
Dipraseodymium oxide-sulfite monosulfate hydrates are prepared through reactions involving dipraseodymium dioxymonosulfate with sulfur dioxide in aqueous media, indicating a method that might be akin to the synthesis of dipraseodymium trisulphate (Onstott & Bruin, 1988).
Molecular Structure Analysis
While specific data on dipraseodymium trisulphate's molecular structure is not directly available, studies on related compounds highlight the complexity and the potential for varied molecular geometries in praseodymium-sulfur chemistry, indicating a diverse structural landscape that dipraseodymium trisulphate may also exhibit.
Chemical Reactions and Properties
Dipraseodymium compounds participate in reactions yielding hydrogen iodide and exhibit dependency on the sulfite content for reaction yields, suggesting that dipraseodymium trisulphate may also engage in complex chemical reactions with significant industrial relevance (Onstott, 1990).
Aplicaciones Científicas De Investigación
1. Thermochemical Hydrogen Production
Dipraseodymium dioxymonosulfate, closely related to dipraseodymium trisulphate, has been studied for its role in thermochemical hydrogen production. It reacts with sulfur dioxide in aqueous media, producing high yields of hydrogen iodide at 770 K. This process is part of a water-splitting thermochemical cycle where hydrogen is produced by catalytic decomposition of hydrogen iodide. The solid product's thermal decomposition also yields oxygen, sulfur dioxide, and dipraseodymium dioxymonosulfate for recycling (Onstott & Bruin, 1988).
2. Thermochemistry of Valence Changes in Sulfur
Another study on dipraseodymium oxide-sulfite monosulfate hydrates, which share similar chemistry with dipraseodymium trisulphate, reveals their role in the sulfur dioxide-iodine process for thermochemical hydrogen production. These hydrates dehydrate at 700 K without losing sulfur dioxide and decompose at 860 K, yielding several sulfur compounds. Understanding these reactions is crucial for improving hydrogen production processes (Onstott, 1990).
3. Nonradical Oxidation Processes
Research on peroxymonosulfate (PMS) and benzoquinone (BQ) has implications for developing novel nonradical oxidation processes. This study demonstrated efficient activation of PMS by BQ for degrading sulfamethoxazole, a frequently detected antibiotic, suggesting a potential method for environmental decontamination. Such processes are relevant for dipraseodymium trisulphate, as it may interact with similar compounds in environmental applications (Zhou et al., 2015).
Propiedades
IUPAC Name |
praseodymium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Pr/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZAHTVZMSRSJE-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pr+3].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pr2(SO4)3, O12Pr2S3 | |
| Record name | Praseodymium(III) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Praseodymium(III)_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890652 | |
| Record name | Praseodymium sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium(III) sulfate | |
CAS RN |
10277-44-8 | |
| Record name | Sulfuric acid, praseodymium(3+) salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010277448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipraseodymium trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)





![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)





